molecular formula C10H13ClN2 B1399595 N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine CAS No. 1247104-42-2

N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine

Cat. No.: B1399595
CAS No.: 1247104-42-2
M. Wt: 196.67 g/mol
InChI Key: JYFVZCNGCWLUOK-UHFFFAOYSA-N
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Description

N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine is an organic compound with the molecular formula C10H13ClN2 It is a derivative of pyridine and cyclopropane, featuring a chlorinated pyridine ring and a cyclopropane moiety

Scientific Research Applications

N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological disorders.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Safety and Hazards

“N-[(2-chloropyridin-3-yl)methyl]-N-methylamine” is classified as a hazardous substance. It can cause severe skin burns and eye damage. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloropyridine and cyclopropanamine.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C.

    Catalysts and Solvents: Common catalysts include palladium or nickel complexes, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chlorinated pyridine ring to a more saturated form.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and substituted pyridine compounds.

Mechanism of Action

The mechanism of action of N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine involves its interaction with specific molecular targets. The compound is known to bind to nicotinic acetylcholine receptors (nAChRs), leading to the activation or inhibition of these receptors. This interaction can result in various physiological effects, such as modulation of neurotransmitter release and alteration of neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-chloropyridin-3-yl)methyl]-N-methylamine
  • 2-chloro-5-(methylaminomethyl)pyridine
  • N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide

Uniqueness

N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine is unique due to its cyclopropane moiety, which imparts distinct chemical and biological properties. The presence of the cyclopropane ring can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c1-13(9-4-5-9)7-8-3-2-6-12-10(8)11/h2-3,6,9H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFVZCNGCWLUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(N=CC=C1)Cl)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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